cyclo[2Nal-Pro-D-Tyr-Arg-Arg]
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Overview
Description
Cyclo[2Nal-Pro-D-Tyr-Arg-Arg] is a cyclic pentapeptide known for its potent antagonistic activity against the CXC chemokine receptor type 4 (CXCR4). This compound is part of a class of molecules that have shown significant potential in therapeutic applications, particularly in the treatment of diseases such as cancer and HIV .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] involves a macrocyclization process. The key steps include the formation of an isosteric amidine substructure using nitrile oxide-mediated C-N bond formation . The process typically involves solid-phase peptide synthesis (SPPS) followed by cyclization under specific conditions to ensure the formation of the cyclic structure.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the SPPS process and cyclization steps to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) would be employed for purification.
Chemical Reactions Analysis
Types of Reactions: Cyclo[2Nal-Pro-D-Tyr-Arg-Arg] primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. The amidine and peptide bonds are particularly susceptible to nucleophilic attack.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include nitrile oxides for cyclization and various protecting groups during SPPS to ensure selective reactions .
Major Products Formed: The major product formed from the synthesis is the cyclic pentapeptide itself. Further modifications can lead to derivatives with altered binding affinities and biological activities.
Scientific Research Applications
Cyclo[2Nal-Pro-D-Tyr-Arg-Arg] has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying cyclic peptide synthesis and macrocyclization techniques.
Biology: Investigated for its role in inhibiting CXCR4, a receptor involved in cell signaling and migration.
Industry: Potential use in the development of new drugs targeting CXCR4-related pathways.
Mechanism of Action
The compound exerts its effects by binding to the CXCR4 receptor, thereby inhibiting the interaction between CXCR4 and its natural ligand, stromal cell-derived factor 1 (SDF-1). This inhibition prevents the downstream signaling pathways that are involved in cell migration, proliferation, and survival . The molecular targets include the CXCR4 receptor and associated signaling molecules.
Comparison with Similar Compounds
Cyclo[2Nal-Pro-D-Tyr-Arg-Arg] is unique due to its specific cyclic structure and high affinity for CXCR4. Similar compounds include:
Cyclo[2Nal-Gly-D-Tyr-Arg-Arg]: Another potent CXCR4 antagonist with a slightly different amino acid sequence.
Cyclo[D-Tyr-Arg-Arg-Nal-Gly]: Known for its high binding affinity and therapeutic potential.
Cyclo[D-Tyr-D-Arg-Arg-Nal-Gly]: An epimer of the previous compound with similar biological activity.
These compounds share the cyclic pentapeptide structure but differ in their amino acid composition and specific biological activities.
Properties
Molecular Formula |
C39H51N11O6 |
---|---|
Molecular Weight |
769.9 g/mol |
IUPAC Name |
2-[3-[(3S,6S,9S,12R,15S)-6-[3-(diaminomethylideneamino)propyl]-12-[(4-hydroxyphenyl)methyl]-3-(naphthalen-2-ylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-9-yl]propyl]guanidine |
InChI |
InChI=1S/C39H51N11O6/c40-38(41)44-17-3-8-28-33(52)46-29(9-4-18-45-39(42)43)34(53)49-31(22-24-11-14-25-6-1-2-7-26(25)20-24)37(56)50-19-5-10-32(50)36(55)48-30(35(54)47-28)21-23-12-15-27(51)16-13-23/h1-2,6-7,11-16,20,28-32,51H,3-5,8-10,17-19,21-22H2,(H,46,52)(H,47,54)(H,48,55)(H,49,53)(H4,40,41,44)(H4,42,43,45)/t28-,29-,30+,31-,32-/m0/s1 |
InChI Key |
AVNDVFCGYOONJV-LUKCZKMGSA-N |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCN=C(N)N)CC5=CC=C(C=C5)O |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCN=C(N)N)CC5=CC=C(C=C5)O |
Origin of Product |
United States |
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